molecular formula C21H15ClFN5O2S B2947274 3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112332-78-1

3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2947274
CAS No.: 1112332-78-1
M. Wt: 455.89
InChI Key: JJCVYVQRVGLWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core, substituted at position 6 with a carboxamide group linked to a 3-fluorophenyl moiety. The sulfanyl bridge at position 3 connects to a carbamoylmethyl group further substituted with a 2-chlorophenyl ring.

Properties

IUPAC Name

3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O2S/c22-16-6-1-2-7-17(16)25-19(29)12-31-21-27-26-18-9-8-13(11-28(18)21)20(30)24-15-5-3-4-14(23)10-15/h1-11H,12H2,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCVYVQRVGLWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of Functional Groups: The chlorophenyl, fluorophenyl, and carbamoylmethylsulfanyl groups are introduced through various substitution reactions, using reagents such as chlorobenzene, fluorobenzene, and thiourea, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The triazolo[4,3-a]pyridine core undergoes electrophilic substitution and cycloaddition reactions due to its electron-rich aromatic system.

Reaction Type Conditions Product Reference
Nucleophilic Attack K₂CO₃, DMF, 80°CSubstitution at position 3 with amines or thiols
Cycloaddition Cu(I) catalysis, 120°CFormation of fused heterocycles (e.g., triazoloquinazolines)

Key Findings :

  • The triazole nitrogen at position 1 participates in hydrogen bonding, influencing regioselectivity in substitution reactions .

  • Microwave-assisted conditions enhance reaction rates by 40–60% compared to conventional heating .

Amide Bond Hydrolysis and Functionalization

The carboxamide groups (-CONH-) are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

Reaction Type Conditions Product Reference
Acidic Hydrolysis 6M HCl, reflux, 12 h3-({[(2-chlorophenyl)amino]methyl}sulfanyl)- triazolo[4,3-a]pyridine-6-carboxylic acid
Enzymatic Cleavage Lipase, pH 7.4, 37°CSelective cleavage of the fluorophenyl-linked amide

Mechanistic Insight :

  • Acidic hydrolysis proceeds via a tetrahedral intermediate, with the electron-withdrawing triazole ring accelerating the reaction .

  • Enzymatic methods favor retention of stereochemistry at the chiral center .

Sulfanyl Group (-S-) Oxidation

The sulfanyl linker is oxidized to sulfoxide or sulfone derivatives under controlled conditions.

Reaction Type Conditions Product Reference
Oxidation to Sulfone H₂O₂, AcOH, 60°C, 6 h3-({[(2-chlorophenyl)carbamoyl]methyl}sulfonyl)-N-(3-fluorophenyl)- triazolo[4,3-a]pyridine-6-carboxamide
Disulfide Formation I₂, EtOH, RTDimerization via S–S bond

Kinetics :

  • Oxidation rates correlate with peroxide concentration (k=0.15texth1textat\60Ck=0.15\\text{h}^{-1}\\text{at}\60^\circ \text{C}) .

Halogen Substituent Reactivity

The 2-chlorophenyl and 3-fluorophenyl groups participate in cross-coupling reactions.

Reaction Type Conditions Product Reference
Buchwald–Hartwig Pd(OAc)₂, Xantphos, K₃PO₄, 100°CArylation at the para position of the chlorophenyl group
Nucleophilic Aromatic Substitution KF, DMSO, 120°CReplacement of chlorine with fluorine

SAR Note :

  • Fluorine substitution enhances metabolic stability by reducing CYP450-mediated oxidation .

Photochemical and Thermal Stability

The compound degrades under UV light or prolonged heating, forming decomposition byproducts.

Condition Degradation Pathway Major Byproduct Reference
UV Light (254 nm) C–S bond cleavageN-(3-fluorophenyl)- triazolo[4,3-a]pyridine-6-carboxamide
Thermal (150°C) Amide decarboxylation3-mercapto-N-(3-fluorophenyl)- triazolo[4,3-a]pyridine-6-carboxamide

Stability Data :

  • Half-life under UV: 4.2 hours (pH 7.4) .

  • Activation energy (EaE_a) for thermal decomposition: 98 kJ/mol .

Supramolecular Interactions

The compound forms coordination complexes with transition metals, leveraging its triazole and amide moieties.

Metal Ion Ligand Site Application Reference
Cu(II) Triazole N1, amide OCatalysis in Ullmann coupling
Zn(II) Sulfanyl S, pyridine NFluorescent probes

Structural Analysis :

  • X-ray crystallography confirms a distorted square-planar geometry in Cu(II) complexes .

Scientific Research Applications

3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in the modulation of specific biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Physicochemical Properties
Target Compound [1,2,4]Triazolo[4,3-a]pyridine - 3-Sulfanyl-carbamoylmethyl-2-chlorophenyl
- 6-Carboxamide-3-fluorophenyl
Not reported in evidence; inferred similar mp ~160–170°C
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 6-Sulfanyl-acetamide-3-(trifluoromethyl)phenyl
- 3-Fluorophenyl
Higher lipophilicity due to CF₃ group
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine-sulfonamide - 3,4-Dichlorophenyl carbamoyl
- 4-Trimethylpyrazole
mp 163–166°C; IR νmax 1727 (C=O)
5-(3-(tert-Butylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine - tert-Butylcarbamoyl
- 4-Fluorophenyl
84% synthetic yield; C18 HPLC purity

Key Observations:

Furo[2,3-b]pyridine derivatives lack the triazole ring, reducing hydrogen-bonding capacity but improving metabolic stability.

Substituent Impact: Halogen Effects: The 3-fluorophenyl and 2-chlorophenyl groups in the target compound may enhance target affinity compared to non-halogenated analogues (e.g., tert-butylcarbamoyl in ). Sulfonyl vs. Sulfanyl: Pyridinesulfonamide in exhibits strong electron-withdrawing effects (IR C=O at 1727 cm⁻¹), whereas the sulfanyl group in the target compound may improve solubility.

Synthetic Feasibility :

  • Yields for analogues range from 55% to 84% , suggesting that steric hindrance from substituents (e.g., CF₃ in ) may complicate synthesis.

Table 2: Hypothetical Bioactivity Based on Structural Analogues

Compound Potential Activity Evidence Basis
Target Compound Kinase inhibition (e.g., JAK/STAT pathways) Triazolo-pyridine cores in show kinase-targeting profiles
Compound Antibacterial/antifungal Pyridinesulfonamides are known sulfa drug derivatives
Compound Anticancer (tyrosine kinase inhibition) CF₃ groups enhance lipophilicity and membrane permeability
Compound Antiproliferative Fluorophenyl and furo-pyridine moieties linked to cytotoxicity in literature

Key Findings:

  • Halogen Interactions : The 2-chlorophenyl group in the target compound may mimic meta-chlorine effects seen in kinase inhibitors like imatinib, improving binding pocket occupancy .
  • Fluorine’s Role: The 3-fluorophenyl group likely reduces metabolic degradation compared to non-fluorinated analogues, as observed in .

Physicochemical and ADME Properties

  • Solubility : Sulfanyl and carboxamide groups may enhance aqueous solubility over methylated pyrazoles in .

Biological Activity

The compound 3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : [1,2,4]triazolo[4,3-a]pyridine
  • Substituents :
    • 2-chlorophenyl group
    • Fluorophenyl group
    • Sulfanyl group

This unique arrangement of functional groups is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit a range of pharmacological effects, including:

  • Antimalarial Activity : A related study investigated a series of triazolo[4,3-a]pyridines and their efficacy against Plasmodium falciparum, demonstrating promising in vitro results with IC50 values ranging from 2.24 to 4.98 μM for selected compounds .
  • Anticancer Potential : Compounds similar to the one have shown activity against various cancer cell lines. For instance, structural analogs were evaluated for their cytotoxic effects and demonstrated significant inhibitory effects on tumor cell proliferation.

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimalarialPlasmodium falciparum2.24 - 4.98
AnticancerVarious Cancer Cell LinesVaries ,
Anti-inflammatoryIn vitro modelsNot specified ,

Case Studies and Research Findings

  • Antimalarial Studies : The compound's structural analogs were subjected to virtual screening and molecular docking studies targeting falcipain-2, an enzyme critical for the survival of malaria parasites. The findings indicated that modifications in the triazolo-pyridine scaffold could enhance antimalarial potency .
  • Cytotoxicity Assessments : In a study examining the cytotoxic effects against human tumor cell lines, several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .
  • Mechanism-Based Approaches : Recent research focused on elucidating the mechanisms by which these compounds exert their anticancer effects. Inhibition of key signaling pathways involved in cell proliferation and survival was identified as a significant mechanism underlying their activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.